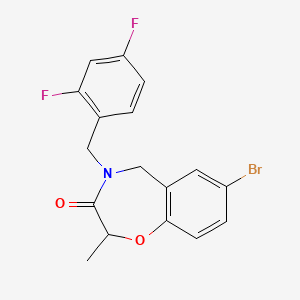

![molecular formula C15H18ClNO3S B2474295 (2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705271-08-4](/img/structure/B2474295.png)

(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

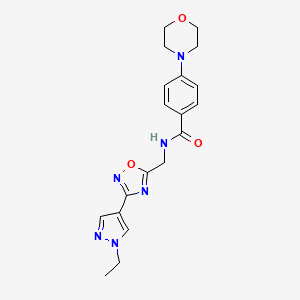

(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H18ClNO3S and its molecular weight is 327.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound, also known as 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, primarily targets Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves its selectivity by avoiding inhibition of JAK2 and JAK3 . The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway, which is associated with Th1 and Th17 cell differentiation and activation . This pathway has been implicated in the pathogenesis of psoriasis and inflammatory bowel diseases (IBD), making JAK1 and TYK2 highly attractive targets for the treatment of these disorders .

Pharmacokinetics

The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied animal models . .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, due to the unique structure of the skin, the efficacy of topically applied JAK inhibitors for treating atopic dermatitis (AD) can be limited . This compound, when prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .

Análisis Bioquímico

Biochemical Properties

The compound 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions . It has been reported to be a potent oral TYK2 allosteric inhibitor with high selectivity and potency through optimized binding to the JH2 regulatory domain of the TYK2 protein . It potently binds to the TYK2 JH2 domain in binding assays and inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase .

Cellular Effects

The effects of 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane on various types of cells and cellular processes are profound. It influences cell function by inhibiting IFNα triggered pSTAT5 potently in human whole blood assays . This compound also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to the JH2 regulatory domain of the TYK2 protein .

Propiedades

IUPAC Name |

(2-chlorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3S/c1-21(19,20)12-8-10-6-7-11(9-12)17(10)15(18)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFGLNVKOBQUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2474214.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2474217.png)

![3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide](/img/structure/B2474219.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2474221.png)

![2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2474227.png)

![6-[5-(1-Phenylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2474229.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)

![2,5-DICHLORO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2474231.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2474233.png)